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Onvansertib Pharmacokinetic Profile

While comprehensive drug interaction profiles are not available, the table below summarizes key

pharmacokinetic characteristics of onvansertib identified in the search results.

Parameter Description / Value Context /| Evidence

Primary Selective, ATP-competitive Polo-like Well-established primary target; high
Mechanism kinase 1 (PLK1) inhibitor [1] [2] selectivity (5,000-fold) over PLK2/3 [2].
Metabolic Information not explicitly stated in search Key Gap: Specific enzymes (e.qg.,
Pathways results. CYP450 isoforms, UGTSs) involved in

metabolism are not detailed.

Transporters Information not explicitly stated in search Key Gap: Role of drug transporters
results. (e.g., P-gp, BCRP) in disposition is
unknown.
Key Drug Theoretical risk due to combination Clinical relevance of pharmacokinetic
Interaction Risk use. Demonstrated efficacy in clinical vs. pharmacodynamic interactions

trials when combined with other agents [3] needs investigation.

[4] [5].
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Experimental Strategies for Interaction Assessment

For researchers aiming to evaluate onvansertib's drug interaction potential, here are methodologies based on

general principles and techniques mentioned in the search results.

¢ In Vitro Metabolism and Transporter Studies

o Metabolic Stability in Liver Microsomes: As demonstrated in a study for a different PLK1
inhibitor, you can incubate onvansertib with human liver microsomes (HLM) or hepatocytes to
determine its intrinsic clearance and identify major metabolites using UHPLC-Q-Orbitrap/HRMS
[6].

o Reaction Phenotyping: Use specific chemical inhibitors or recombinant human CYP450
enzymes to identify which isoforms are responsible for onvansertib's metabolism.

o Transporter Assays: Conduct cell-based uptake/efflux assays (e.g., using Caco-2 or
transfected cells) to determine if onvansertib is a substrate or inhibitor of key transporters like
P-glycoprotein (P-gp).

¢ Drug-Drug Interaction (DDI) Risk Prediction

o The data from in vitro studies can be used in mechanistic static models (e.g., basic [I]/Ki
analysis) or dynamic PBPK models to predict the likelihood of clinically significant interactions,
guiding future clinical study design.

Workflow for Interaction Study

The diagram below outlines a systematic workflow for investigating onvansertib's drug interaction

potential.

© 2026 Smolecule. All rights reserved. 2/5 Tech Support


https://www.smolecule.com/products/s538149?utm_src=pdf-body
https://www.smolecule.com/products/s538149?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10053003/
https://www.smolecule.com/products/s538149?utm_src=pdf-body
https://www.smolecule.com/products/s538149?utm_src=pdf-body
https://www.smolecule.com/products/s538149?utm_src=pdf-body
https://www.smolecule.com/products/s538149?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

Drug Interaction Potential

l

(In Vitro Studies)

—

Metabolic Stability Reaction Phenotyping
(Liver Microsomes/Hepatocytes) (CYP Enzyme Mapping)

[Start: Assess Onvansertib]

Transporter Assays
(e.g., P-gp, BCRP)

Click to download full resolution via product page

Key Considerations for Your Research

¢ Focus on Clinical Combinations: Given that onvansertib is being developed in combination with
other drugs (e.g., FOLFIRI/bevacizumab, paclitaxel), prioritizing interaction studies with these specific
agents is highly relevant [3] [4].

o Utilize Validated Methods: The UHPLC-MS/MS method described for another PLK1 inhibitor can
serve as a reference for developing a robust bioanalytical method to quantify onvansertib and its
metabolites in biological matrices [6].

¢ Monitor Known Toxicity: Be aware that neutropenia has been observed as a common adverse
event in clinical trials [3]. Investigating interactions that might exacerbate this myelosuppression is
crucial.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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